

Comparative Toxicity Profiling of Halogenated Hydroxyquinolines

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Compound of Interest

Compound Name: *3-Bromo-8-fluoro-4-hydroxyquinoline*

CAS No.: *1065087-83-3*

Cat. No.: *B1520184*

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Executive Summary & Chemical Landscape

Halogenated 8-hydroxyquinolines (8-HQs) represent a class of privileged scaffolds in medicinal chemistry, historically utilized as antimicrobials (e.g., Clioquinol, Iodoquinol) and currently resurging as potential disease-modifying agents for Alzheimer's, Parkinson's, and multidrug-resistant cancers.

However, their utility is bifurcated by a steep toxicity cliff. The same metal-chelating properties that allow them to strip amyloid plaques or disrupt metalloenzymes also drive severe off-target effects, most notably neurotoxicity (SMON - Subacute Myelo-Optico-Neuropathy).

This guide objectively compares the toxicity profiles of the primary halogenated analogs, dissecting the structure-activity relationships (SAR) that govern their safety and efficacy.

Key Analogs of Interest

Compound	Chemical Name	Halogen Pattern	Primary Utility	Toxicity Flag
8-Hydroxyquinoline	8-Quinololinol	None (Parent)	Chelator, antiseptic	Moderate cytotoxicity (non-selective)
Clioquinol (CQ)	5-chloro-7-iodo-8-quinolinol	5-Cl, 7-I	Antifungal, Neuroprotection (Investigational)	High Neurotoxicity Risk (SMON)
Iodoquinol	5,7-diiodo-8-quinolinol	5-I, 7-I	Amebicide	Moderate; Thyroid effects due to Iodine
Chloroxine	5,7-dichloro-8-quinolinol	5-Cl, 7-Cl	Antibacterial (Dandruff)	Moderate; Skin irritation
Nitroxoline	5-nitro-8-quinolinol	5-NO ₂ (Non-halogenated ref)	Urinary antibacterial	Lower Neurotoxicity (Non-ionophore)

Structure-Activity Relationship (SAR) & Toxicity Drivers

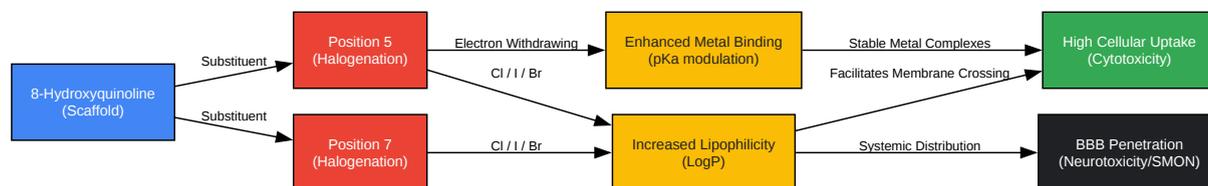
The toxicity of HHQs is not random; it is a direct function of lipophilicity and metal affinity. The addition of halogens (Cl, I, Br) at the 5- and 7-positions drastically alters the physicochemical profile.

The Lipophilicity-Toxicity Axis

Halogenation increases the partition coefficient (LogP), facilitating blood-brain barrier (BBB) penetration and cellular uptake.

- Clioquinol (LogP ~3.5): Highly lipophilic. Crosses BBB efficiently.
- Nitroxoline (LogP ~1.9): Less lipophilic. Restricted CNS entry, lower neurotoxicity.

SAR Visualization



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Caption: Structural modifications at R5/R7 drive lipophilicity and metal affinity, directly correlating with toxicity.

Comparative Toxicity Profile: The Mechanistic Divergence

The critical differentiator between these compounds is their ability to act as Metal Ionophores.

Mechanism 1: The Zinc/Copper Ionophore Effect (The "Trojan Horse")

This is the primary driver of Clioquinol's neurotoxicity. Unlike simple chelators that strip metals away from targets, ionophores bind metals (Zn^{2+} , Cu^{2+}) in the extracellular space, form a lipophilic complex, and transport the metal into the cell.

- Clioquinol: Potent Zinc/Copper ionophore.[1][2]
- Nitroxoline: Chelates metals but does not act as an ionophore (does not transport them across membranes efficiently). This explains its safer profile.

Mechanism 2: Mitochondrial Toxicity

Once inside, the HHQ-Metal complex targets the mitochondria.

- Action: The complex disrupts the electron transport chain and membrane potential ().

- Result: Rapid ATP depletion and generation of Reactive Oxygen Species (ROS).

Comparative Data Summary

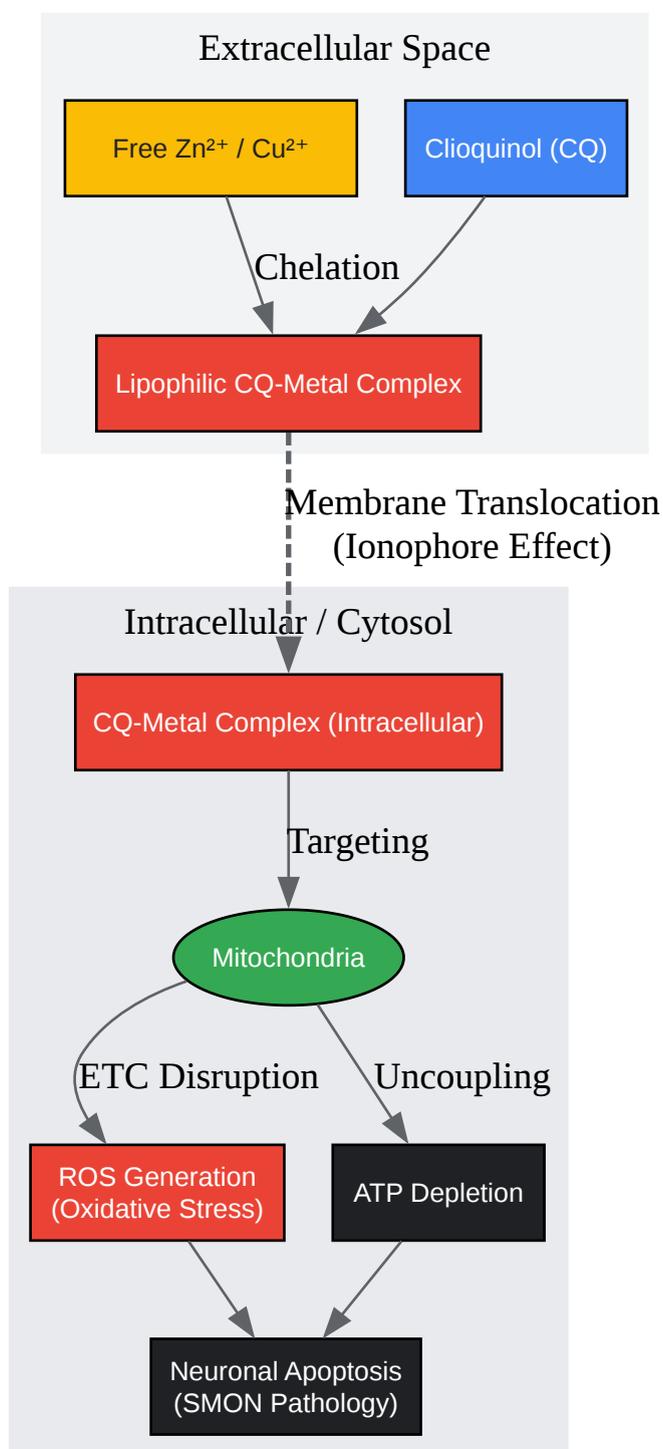
Metric	Clioquinol (CQ)	Iodoquinol	Chloroxine	Nitroxoline
IC50 (HeLa Cells)	~15–25 μM	~20–30 μM	~10–20 μM	< 5 μM (High potency)
Zn ²⁺ Ionophore Activity	High	High	Moderate	Negligible
Neurotoxicity Risk	Severe (SMON)	Moderate	Low	Low
Primary MoA	Metal transport + ROS	Metal transport	Membrane disruption	DNA intercalation (putative)

“

Critical Insight: While Nitroxoline is more cytotoxic to cancer cells (lower IC50), it is less neurotoxic systemically because it lacks the lipophilic ionophore capacity of Clioquinol.

Mechanistic Pathway Diagram

The following diagram illustrates the specific pathway of Clioquinol-induced neurotoxicity, highlighting the critical role of Zinc.



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Caption: Clioquinol acts as a "Trojan Horse," transporting cytotoxic levels of Zinc into neurons, leading to mitochondrial failure.

Experimental Protocols for Toxicity Profiling

To validate these profiles in your own research, use the following self-validating protocols.

Protocol A: Metal-Dependent Cytotoxicity Assay (The "Switch" Test)

Purpose: To determine if a hydroxyquinoline acts as a metal ionophore (toxicity increases with metal addition) or a simple chelator (toxicity decreases/unchanged).

- Cell Seeding: Seed SH-SY5Y (neuroblastoma) or HepG2 cells at cells/well in 96-well plates. Incubate 24h.
- Preparation: Prepare stock solutions of the HHQ (e.g., Clioquinol) in DMSO. Prepare stocks of ZnCl₂ and CuCl₂.
- Treatment Groups:
 - Group 1: HHQ alone (dose-response: 0.1 – 100 μM).
 - Group 2: HHQ + ZnCl₂ (Fixed concentration).
 - Group 3: HHQ + CuCl₂.
 - Control: Vehicle (DMSO) + Metals alone (to rule out intrinsic metal toxicity).
- Incubation: Incubate for 24–48 hours at 37°C.
- Readout: Assess viability using MTT or PrestoBlue reagent.
- Data Interpretation:
 - Ionophore (e.g., CQ): IC₅₀ shifts lower (more toxic) in the presence of Zn/Cu.
 - Non-Ionophore: IC₅₀ remains stable or shifts higher (rescue effect).

Protocol B: Mitochondrial Membrane Potential () Screening

Purpose: To quantify early-stage mitochondrial toxicity before cell death occurs.

- Dye Loading: Treat cells with HHQ for 2–6 hours. Wash and incubate with JC-1 dye (2 μ M) or TMRM (100 nM) for 30 mins.
- Imaging/Flow Cytometry:
 - JC-1: Measure ratio of Red fluorescence (aggregates, healthy) to Green fluorescence (monomers, depolarized).
- Validation: Use FCCP (uncoupler) as a positive control for depolarization.
- Result: A decrease in Red/Green ratio indicates mitochondrial uncoupling, a hallmark of halogenated HHQ toxicity.

References

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